3-Methyl-4-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylic acid
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Overview
Description
3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a methyl group, a p-tolyl group, and a carboxylic acid functional group, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid typically involves a multi-step process. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the isoxazole ring. The reaction conditions often require the presence of a catalyst, such as copper(I) or ruthenium(II), to facilitate the cycloaddition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in designing anti-inflammatory and antimicrobial agents.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of the isoxazole family, known for its broad range of biological activities.
4,5-Dihydroisoxazole: A similar compound with a slightly different structure, often used in similar applications.
p-Tolyl derivatives: Compounds containing the p-tolyl group, which can exhibit similar chemical and biological properties.
Uniqueness
3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
873000-73-8 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-methyl-4-(4-methylphenyl)-5H-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-8-3-5-10(6-4-8)12(11(14)15)7-16-13-9(12)2/h3-6H,7H2,1-2H3,(H,14,15) |
InChI Key |
YANZFLDSIABFDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CON=C2C)C(=O)O |
Origin of Product |
United States |
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